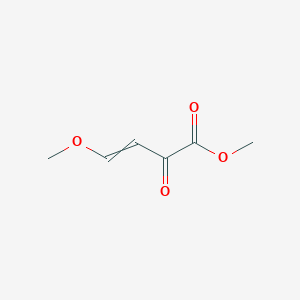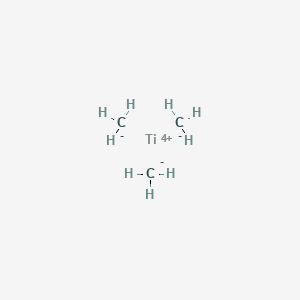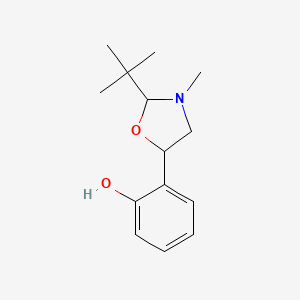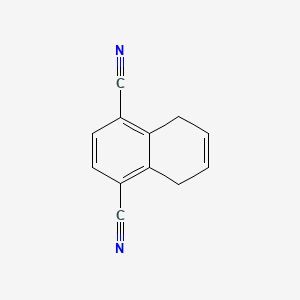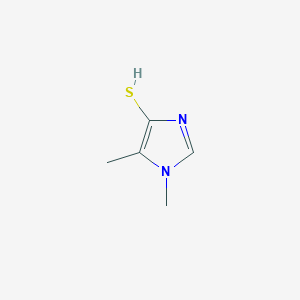
1H-Imidazole-4-thiol, 1,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-4-thiol, 1,5-dimethyl- is a heterocyclic compound with the molecular formula C5H8N2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-thiol, 1,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which allows for efficient and rapid production of substituted imidazoles .
化学反応の分析
Types of Reactions
1H-Imidazole-4-thiol, 1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .
科学的研究の応用
1H-Imidazole-4-thiol, 1,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts
作用機序
The mechanism of action of 1H-Imidazole-4-thiol, 1,5-dimethyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include oxidative demethylation and other redox reactions .
類似化合物との比較
Similar Compounds
1H-Imidazole, 1,4-dimethyl-: Another imidazole derivative with different substitution patterns.
1H-Imidazole, 1,2-dimethyl-: Similar structure but with substitutions at different positions.
1H-Imidazole, 1,3-dimethyl-: Another variant with unique chemical properties.
Uniqueness
1H-Imidazole-4-thiol, 1,5-dimethyl- is unique due to the presence of both thiol and dimethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
114980-42-6 |
|---|---|
分子式 |
C5H8N2S |
分子量 |
128.20 g/mol |
IUPAC名 |
1,5-dimethylimidazole-4-thiol |
InChI |
InChI=1S/C5H8N2S/c1-4-5(8)6-3-7(4)2/h3,8H,1-2H3 |
InChIキー |
ROOBMHPGLIIPSW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


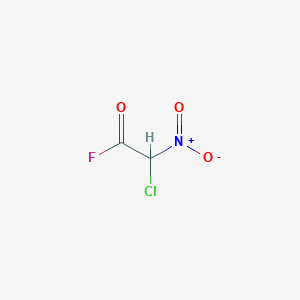




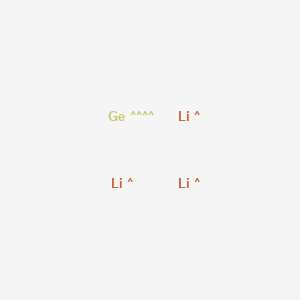

![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)


